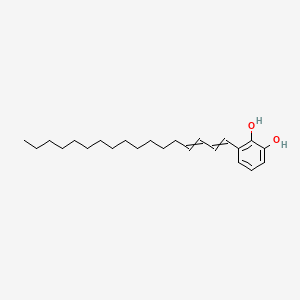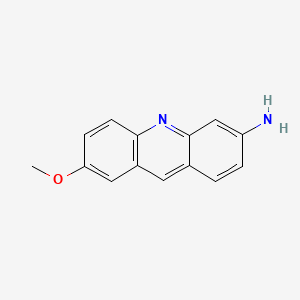![molecular formula C22H10I5NO6 B1201679 N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide CAS No. 86583-16-6](/img/structure/B1201679.png)
N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide is a chemical compound with the molecular formula C22H10I5NO6 and a molecular weight of 1018.84 g/mol . It is a derivative of erythrosin, a xanthene dye, and contains multiple iodine atoms, making it a highly iodinated compound. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of iodine and acetic acid under controlled conditions to ensure the selective iodination of the erythrosin molecule . The final step involves the reaction of the iodinated erythrosin with iodoacetamide to form iodoacetamidoerythrosin .
Industrial Production Methods
Industrial production of iodoacetamidoerythrosin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iodine.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated derivatives.
Substitution: The iodine atoms in iodoacetamidoerythrosin can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation can lead to the formation of iodinated quinones, while reduction can produce deiodinated erythrosin derivatives .
Applications De Recherche Scientifique
N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent dye for analytical purposes.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and tracking studies.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of iodoacetamidoerythrosin involves its interaction with biological molecules through its iodine atoms. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the modification of these molecules. This interaction can affect the function and structure of the target molecules, making it useful for imaging and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoacetamide: A simpler iodinated compound used for protein labeling and modification.
Erythrosin: The parent compound of iodoacetamidoerythrosin, used as a dye and in various analytical applications.
Iodoacetate: Another iodinated compound used in biochemical research for the modification of cysteine residues in proteins.
Uniqueness
N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide is unique due to its high degree of iodination and the presence of both acetamido and erythrosin moieties. This combination of features makes it particularly useful for applications requiring high iodine content and specific labeling capabilities .
Propriétés
Numéro CAS |
86583-16-6 |
|---|---|
Formule moléculaire |
C22H10I5NO6 |
Poids moléculaire |
1018.8 g/mol |
Nom IUPAC |
N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide |
InChI |
InChI=1S/C22H10I5NO6/c23-6-14(29)28-7-1-2-9-8(3-7)21(32)34-22(9)10-4-12(24)17(30)15(26)19(10)33-20-11(22)5-13(25)18(31)16(20)27/h1-5,30-31H,6H2,(H,28,29) |
Clé InChI |
PVOYAKOBTALIKT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I |
Synonymes |
erythrosine-5'-iodoacetamide iodoacetamidoerythrosin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one](/img/structure/B1201599.png)
![{2-[18-(2,5-Dioxopyrrolidin-1-yl)-18-oxooctadecan-3-yl]-4,4-dimethyl-1,3-oxazolidin-3-yl}oxidanyl](/img/structure/B1201602.png)
![5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione](/img/structure/B1201603.png)


![Dibenz[b,f]oxepin](/img/structure/B1201610.png)






